Ethyl 2-carbamoyl-4-chlorobutanoate
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Overview
Description
Ethyl 2-carbamoyl-4-chlorobutanoate is a chemical compound with the molecular formula C7H12ClNO3 and a molecular weight of 193.63 g/mol . It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an ethyl ester group, a carbamoyl group, and a chlorobutane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-carbamoyl-4-chlorobutanoate can be synthesized through a multi-step process involving the reaction of ethyl 4-chlorobutanoate with appropriate reagents to introduce the carbamoyl group. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-carbamoyl-4-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The carbamoyl group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-carbamoyl-4-chlorobutanoic acid and ethanol.
Reduction: Corresponding amines.
Scientific Research Applications
Ethyl 2-carbamoyl-4-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-carbamoyl-4-chlorobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include hydrolysis, reduction, and substitution reactions, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chlorobutanoate: Lacks the carbamoyl group, making it less versatile in certain reactions.
Ethyl 2-carbamoylbutanoate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Methyl 2-carbamoyl-4-chlorobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the carbamoyl and chlorobutane moieties, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .
Properties
IUPAC Name |
ethyl 2-carbamoyl-4-chlorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMUIJLXGLDGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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